Lipophilicity (XLogP3) Comparison: 3-(Chloromethyl)-1,2,4-oxadiazole Exhibits Lower LogP than Alkylated 5-Chloromethyl and 1,3,4-Oxadiazole Analogs
The target compound demonstrates a markedly lower lipophilicity (XLogP3 = 0.6) compared to both a representative 5-chloromethyl regioisomer analog (5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, XLogP3 = 1.0) and a more substituted 3-chloromethyl analog (3-(chloromethyl)-5-isobutyl-1,2,4-oxadiazole, LogP = 1.78) [1]. This lower logP value is a critical differentiator for fragment-based lead optimization where controlling lipophilicity is paramount for avoiding off-target binding and maintaining favorable pharmacokinetic profiles [1].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: XLogP3 = 1.0; 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole: LogP = 1.78 |
| Quantified Difference | ΔXLogP3 = -0.4 vs. 5-chloromethyl regioisomer; ΔLogP = -1.18 vs. isobutyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Hit2Lead vendor data. |
Why This Matters
A lower logP value provides a distinct starting point for medicinal chemists seeking to optimize lipophilic ligand efficiency (LLE) and reduce the risk of promiscuous binding or poor aqueous solubility in downstream leads.
- [1] PubChem. (2025). 3-(Chloromethyl)-1,2,4-oxadiazole (Compound Summary). CID 2735765. View Source
